molecular formula C9H20N2 B136231 3-Cyclohexylpropane-1,2-diamine CAS No. 128833-92-1

3-Cyclohexylpropane-1,2-diamine

Cat. No. B136231
M. Wt: 156.27 g/mol
InChI Key: MDSKGSOOZVKZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexylpropane-1,2-diamine is an organic compound that belongs to the class of diamines. It is commonly used in the synthesis of various organic compounds and has numerous applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-Cyclohexylpropane-1,2-diamine is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two amino groups. It can also act as a chelating agent due to the presence of two nitrogen atoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Cyclohexylpropane-1,2-diamine have not been extensively studied. However, it has been reported to exhibit low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Cyclohexylpropane-1,2-diamine in lab experiments is its high yield in the synthesis of various organic compounds. It also exhibits good solubility in various solvents. However, one of the limitations is its high cost compared to other diamines.

Future Directions

There are numerous future directions for the use of 3-Cyclohexylpropane-1,2-diamine in scientific research. One of the areas of interest is its use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its use as a building block in the synthesis of new polymeric materials with unique properties. Furthermore, the synthesis of new metal complexes using 3-Cyclohexylpropane-1,2-diamine as a ligand is an area of interest for future research.
Conclusion:
In conclusion, 3-Cyclohexylpropane-1,2-diamine is an important organic compound that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclohexylpropane-1,2-diamine in various fields of study.

Synthesis Methods

The synthesis of 3-Cyclohexylpropane-1,2-diamine can be achieved through various methods. One of the most commonly used methods is the reaction of cyclohexylamine and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction yields 3-Cyclohexylpropane-1,2-diamine as the main product. Another method involves the reduction of 3-Cyclohexylpropanenitrile using hydrogen gas and a nickel catalyst.

Scientific Research Applications

3-Cyclohexylpropane-1,2-diamine has numerous applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as polyamides, polyurethanes, and dendrimers. It is also used as a ligand in the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis. Furthermore, 3-Cyclohexylpropane-1,2-diamine has been used in the synthesis of anti-cancer drugs such as N-(3-Cyclohexylpropyl)-N'-[2-(dimethylamino)ethyl]urea.

properties

CAS RN

128833-92-1

Product Name

3-Cyclohexylpropane-1,2-diamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-cyclohexylpropane-1,2-diamine

InChI

InChI=1S/C9H20N2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-9H,1-7,10-11H2

InChI Key

MDSKGSOOZVKZMD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(CN)N

Canonical SMILES

C1CCC(CC1)CC(CN)N

Origin of Product

United States

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